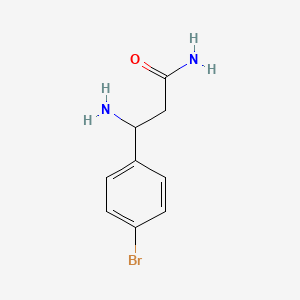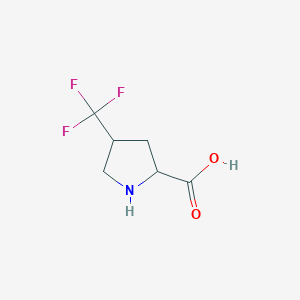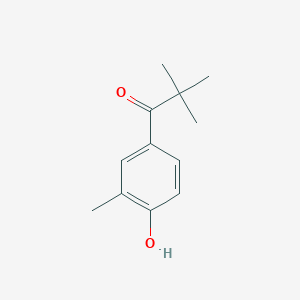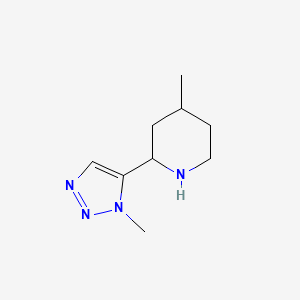
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the 1-Methyl-1H-1,2,3-Triazol-5-yl Group: This group can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced triazole derivatives. Substitution reactions can lead to a variety of functionalized piperidine or triazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is of interest as a potential pharmacophore in the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of the compound make it a candidate for use in the design of novel materials, such as polymers or coordination complexes.
Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and receptor binding.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity.
Catalytic Activity: In industrial applications, the compound may act as a ligand in coordination complexes, facilitating catalytic reactions through electron donation or stabilization of reactive intermediates.
Comparación Con Compuestos Similares
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can be compared with other similar compounds to highlight its uniqueness:
4-Methylpiperidine:
1-Methyl-1H-1,2,3-Triazole: This compound lacks the piperidine ring, resulting in different reactivity and biological activity.
2-(1-Methyl-1H-1,2,3-Triazol-5-yl)piperidine: This compound is similar but lacks the 4-methyl group, which can influence its binding affinity and reactivity.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-10-8(5-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
LRHDCCPPNZTASX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1)C2=CN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
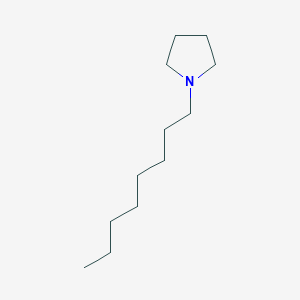

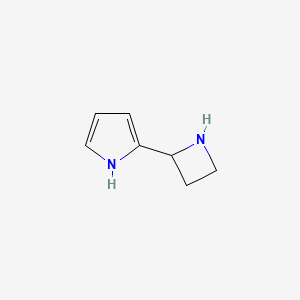
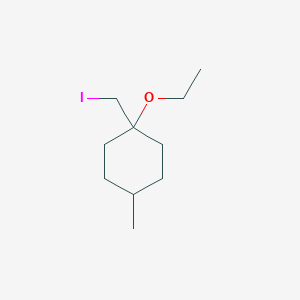
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
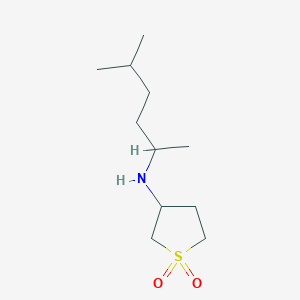
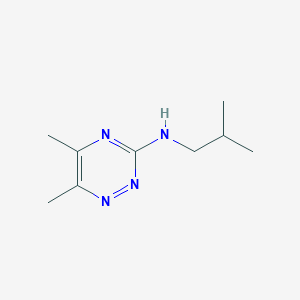
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)
![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
